molecular formula C9H6BrNO2 B2387088 (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one CAS No. 2089550-41-2

(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one

Cat. No.: B2387088
CAS No.: 2089550-41-2
M. Wt: 240.056
InChI Key: ZVGGRVJPWYFILL-XQRVVYSFSA-N
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Description

(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one typically involves the bromination of an indole precursor followed by the introduction of a hydroxymethylidene group. Common reagents used in these reactions include bromine or N-bromosuccinimide (NBS) for bromination and formaldehyde or other aldehydes for the hydroxymethylidene group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and subsequent functionalization under controlled conditions to ensure high yield and purity. The specific conditions would depend on the desired scale and purity requirements.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could convert the hydroxymethylidene group to a hydroxymethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Indole derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.

Mechanism of Action

The mechanism of action of (3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom and hydroxymethylidene group could play roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    7-bromoindole: A simpler brominated indole derivative.

    3-(hydroxymethylidene)indole: Lacks the bromine atom but has a similar functional group.

Uniqueness

(3Z)-7-bromo-3-(hydroxymethylidene)-2,3-dihydro-1H-indol-2-one is unique due to the combination of the bromine atom and the hydroxymethylidene group, which can confer distinct reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

7-bromo-2-hydroxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(4-12)9(13)11-8(5)7/h1-4,11,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVOAGMSHVKYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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